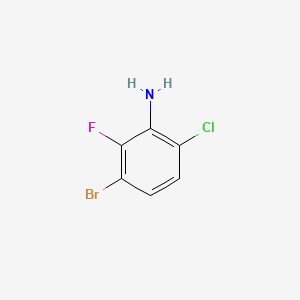

3-Bromo-6-chloro-2-fluoroaniline

Description

Properties

IUPAC Name |

3-bromo-6-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQMYAOZKDEJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943830-81-7 | |

| Record name | 3-bromo-6-chloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-6-chloro-2-fluoroaniline CAS number 943830-81-7

An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluoroaniline (CAS: 943830-81-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-6-chloro-2-fluoroaniline, a halogenated aniline derivative of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its chemical properties, reactivity, synthesis, and analytical characterization, offering field-proven insights and methodologies.

Introduction and Strategic Importance

3-Bromo-6-chloro-2-fluoroaniline is a polysubstituted aromatic amine that serves as a versatile building block in modern organic chemistry.[1] Its strategic importance lies in the unique arrangement of its functional groups: an activating amino group and three deactivating but synthetically versatile halogen substituents (bromine, chlorine, and fluorine). This specific substitution pattern offers multiple reaction sites, enabling chemists to construct complex molecular architectures.[2][3]

The presence of fluorine is particularly noteworthy, as the incorporation of fluorine atoms into drug candidates can significantly modulate their metabolic stability, binding affinity, and pharmacokinetic properties.[4] Consequently, 3-Bromo-6-chloro-2-fluoroaniline is a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and specialty materials.[4][5]

Physicochemical and Structural Properties

The fundamental properties of 3-Bromo-6-chloro-2-fluoroaniline are summarized below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 943830-81-7 | [6][7] |

| Molecular Formula | C₆H₄BrClFN | [7][8] |

| Molecular Weight | 224.46 g/mol | [7][8] |

| Predicted Boiling Point | 235.2 ± 35.0 °C | |

| Predicted Density | 1.809 ± 0.06 g/cm³ | |

| Physical State | Solid (at ambient temperature) | [2] |

| Purity | Typically ≥97% | [8][9] |

| InChI Key | YBQMYAOZKDEJHG-UHFFFAOYSA-N | [10] |

| SMILES | Nc1c(F)c(Br)ccc1Cl | [8] |

Molecular Structure and Reactivity Analysis

The reactivity of 3-Bromo-6-chloro-2-fluoroaniline is governed by the interplay of its substituents on the benzene ring.

Structural Diagram:

Caption: Molecular Structure.

Reactivity Insights:

-

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group. It enhances the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. The amino group itself can undergo acylation, alkylation, or diazotization.

-

Halogen Atoms (-F, -Cl, -Br): These are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directing due to resonance. Their presence offers multiple handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The bromine atom is typically the most reactive site for such transformations.

-

Steric Hindrance: The substituents around the amino group can sterically hinder certain reactions at the adjacent positions.

This combination of functional groups makes 3-Bromo-6-chloro-2-fluoroaniline a highly versatile intermediate. For instance, the amino group can be protected (e.g., with a Boc group) to allow for selective reactions at the halogen sites.[2]

Synthesis and Purification

While specific literature on the synthesis of 3-Bromo-6-chloro-2-fluoroaniline is sparse, a plausible synthetic route can be devised based on established organic chemistry principles and analogous preparations.[2][11]

Proposed Synthetic Workflow:

Caption: Proposed Synthetic Workflow.

Step-by-Step Protocol:

-

Protection of the Amino Group: The highly activating amino group of 2-fluoroaniline is first protected, for example, by acetylation with acetic anhydride, to prevent side reactions and control the regioselectivity of the subsequent halogenation steps.

-

Bromination: The protected aniline is then subjected to electrophilic bromination, likely using N-bromosuccinimide (NBS) in a suitable solvent. The bromine atom is directed to the position para to the activating acetylamino group.

-

Chlorination: Following bromination, chlorination is carried out using a reagent like N-chlorosuccinimide (NCS). The chlorine atom will substitute at one of the remaining activated positions.

-

Deprotection: The protecting group is removed by hydrolysis under acidic or basic conditions to yield the final product, 3-Bromo-6-chloro-2-fluoroaniline.

Purification Protocol:

The crude product is typically purified using a multi-step process:

-

Aqueous Extraction: The reaction mixture is first neutralized and then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine to remove water-soluble impurities.

-

Drying: The organic extract is dried over an anhydrous salt such as magnesium sulfate or sodium sulfate.

-

Chromatography: For high purity, column chromatography on silica gel is employed to separate the desired product from any remaining starting materials, regioisomers, or by-products.[2]

-

Recrystallization: The final purification step often involves recrystallization from a suitable solvent system to obtain a crystalline solid.

Applications in Research and Drug Development

3-Bromo-6-chloro-2-fluoroaniline is a valuable precursor for synthesizing a wide range of biologically active molecules.[2][12] Its tri-halogenated structure allows for sequential and site-selective modifications, making it a key component in combinatorial chemistry and lead optimization.

Role in Medicinal Chemistry:

This compound serves as a scaffold for developing novel therapeutic agents. For example, it can be used to synthesize kinase inhibitors, which are a major class of anticancer drugs. The aniline nitrogen can be functionalized to interact with the hinge region of a kinase, while the halogenated ring can be modified to occupy hydrophobic pockets in the active site.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical Drug Action.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 3-Bromo-6-chloro-2-fluoroaniline. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical Workflow:

Caption: Analytical Characterization Workflow.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets, with chemical shifts influenced by the surrounding halogen and amino groups. The -NH₂ protons will appear as a broad singlet. |

| ¹³C NMR | Distinct signals for each of the six aromatic carbons, with chemical shifts determined by the attached substituents. Carbon-fluorine coupling will be observed. |

| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom, providing information about its chemical environment. |

| FT-IR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-halogen stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (224.46 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine and chlorine.[10] |

HPLC Method for Purity Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: A dilute solution of the compound in a mixture of acetonitrile and water.[13][14]

Safety, Handling, and Storage

| Safety Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[17] |

| First Aid (In case of exposure) | Skin: Wash off with soap and plenty of water. Eyes: Rinse thoroughly with plenty of water for at least 15 minutes. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Seek medical attention in all cases.[15] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[8][16] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[15] |

Hazard Statements (Inferred from similar compounds):

-

Harmful if swallowed, in contact with skin, or if inhaled.[16]

Conclusion

3-Bromo-6-chloro-2-fluoroaniline stands out as a highly functionalized and synthetically valuable intermediate. Its unique substitution pattern provides a rich platform for creating diverse and complex molecules, particularly in the realm of pharmaceutical and materials science. A thorough understanding of its reactivity, combined with robust analytical and safety protocols, is key to unlocking its full potential in research and development.

References

- Smolecule. (2023, August 17). Buy 3-Bromo-2-chloro-6-fluoroaniline | 1702023-23-1.

- ChemicalBook. (2025, July 16). 3-Bromo-6-chloro-2-fluoroaniline | 943830-81-7.

- CymitQuimica. CAS 943830-81-7: 3-Bromo-6-chloro-2-fluoroaniline.

- Mol-Instincts. CAS: 943830-81-7 Name: 3-BROMO-6-CHLORO-2-FLUOROANILINE.

- Capot Chemical. MSDS of 3-Bromo-2-chloro-6-fluoroaniline.

- SynQuest Laboratories. 3-Bromo-6-chloro-2-fluoroaniline.

- Fisher Scientific. (2009, July 2).

- BLD Pharm. 1702023-23-1|3-Bromo-2-chloro-6-fluoroaniline|BLD Pharm.

- Apollo Scientific. 3-Bromo-2-fluoroaniline.

- Thermo Fisher Scientific. (n.d.).

- Echemi.

- ChemScene. 1694842-86-8 | 2-Bromo-3-chloro-6-fluoroaniline.

- MySkinRecipes. 3-Bromo-6-chloro-2-fluoroaniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 19). The Chemical Significance of 3-Bromo-2-fluoroaniline in Advanced Synthesis.

- Pharmaffiliates. 1000573-39-6| Chemical Name : 3-Chloro-2,4-dibromo-6-fluoroaniline.

- ChemicalBook. (2025, September 25). 3-Bromo-2-fluoroaniline | 58534-95-5.

- PubChem - NIH. 3-Bromoaniline | C6H6BrN | CID 11562.

- fluorochem private limited.

- Sigma-Aldrich. 3-Chloro-2-fluoroaniline 97 2106-04-9.

- ChemScene. 943830-81-7 | 3-Bromo-6-chloro-2-fluoroaniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 27). Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine.

- PubChemLite. 3-bromo-6-chloro-2-fluoroaniline (C6H4BrClFN).

- BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 3-Bromo-6-chloro-2-fluoropyridine in Chemical Research.

- Google Patents. (n.d.).

- PubChem. Benzenamine, ar-bromo-ar-chloro- | C6H5BrClN | CID 189585.

- BenchChem. A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Google Patents. (n.d.).

- EPA.

- BenchChem. Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.

- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.

- PubChem - NIH. 3-Bromo-1-chloro-2-fluorocyclohexa-1,3,5-triene.

- BLDpharm. 1820711-67-8|3-Bromo-6-chloro-2-fluoroaniline, n-boc protected.

- Appretech Scientific Limited. 3-bromo-6-chloro-2-fluoroaniline.

Sources

- 1. CAS 943830-81-7: 3-Bromo-6-chloro-2-fluoroaniline [cymitquimica.com]

- 2. Buy 3-Bromo-2-chloro-6-fluoroaniline | 1702023-23-1 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromo-6-chloro-2-fluoroaniline [myskinrecipes.com]

- 6. 3-Bromo-6-chloro-2-fluoroaniline | 943830-81-7 [chemicalbook.com]

- 7. CAS 943830-81-7 | 3630-F-09 | MDL MFCD27934056 | 3-Bromo-6-chloro-2-fluoroaniline | SynQuest Laboratories [synquestlabs.com]

- 8. chemscene.com [chemscene.com]

- 9. appretech.com [appretech.com]

- 10. PubChemLite - 3-bromo-6-chloro-2-fluoroaniline (C6H4BrClFN) [pubchemlite.lcsb.uni.lu]

- 11. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. capotchem.cn [capotchem.cn]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. echemi.com [echemi.com]

physical and chemical properties of 3-Bromo-6-chloro-2-fluoroaniline

An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluoroaniline: Properties, Synthesis, and Applications

Introduction

3-Bromo-6-chloro-2-fluoroaniline is a tri-halogenated aromatic amine that serves as a crucial building block in advanced organic synthesis. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms alongside an amine group on a benzene ring—imparts a distinct reactivity profile, making it a valuable intermediate in the development of complex molecules. Primarily utilized in the pharmaceutical and material science sectors, this compound's strategic importance lies in its ability to participate in a variety of chemical transformations, enabling the construction of novel molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, synthesis, reactivity, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

The specific arrangement of electronegative halogen atoms and the electron-donating amino group governs the physical properties and electronic nature of the aromatic ring. These features are fundamental to predicting its behavior in synthetic applications.

Core Properties

A summary of the key physicochemical data for 3-Bromo-6-chloro-2-fluoroaniline is presented below.

| Property | Value | Reference |

| IUPAC Name | 3-bromo-6-chloro-2-fluoroaniline | [1] |

| Synonym(s) | 3-Bromo-6-chloro-2-fluoro-phenylamine | [1] |

| CAS Number | 943830-81-7 | [1][2] |

| Molecular Formula | C₆H₄BrClFN | [1][3] |

| Molecular Weight | 224.46 g/mol | [1] |

| Appearance | White or light yellow solid | [4] |

| Melting Point | Not definitively available; similar compounds melt in the 41-85 °C range | [4] |

| Boiling Point (Predicted) | ~244.3°C | [5] |

| Solubility | Soluble in common organic solvents; data in water is not available | [4][6] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |

| Predicted LogP | 2.8238 | [1] |

Molecular Structure

The structure of 3-Bromo-6-chloro-2-fluoroaniline is foundational to its chemical identity and reactivity.

Caption: Structure of 3-Bromo-6-chloro-2-fluoroaniline (CAS 943830-81-7).

Spectral Data and Molecular Characterization

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of 3-Bromo-6-chloro-2-fluoroaniline. While specific experimental spectra are proprietary, a predictive analysis based on the structure provides valuable insight for quality control and characterization.

| Technique | Predicted Spectral Features |

| ¹H NMR | Aromatic region (approx. 6.5-7.5 ppm): Two signals corresponding to the two aromatic protons, exhibiting coupling. Amine protons (NH₂): A broad singlet, with a chemical shift that can vary depending on solvent and concentration. |

| ¹³C NMR | Aromatic region (approx. 100-160 ppm): Six distinct signals for the aromatic carbons. The carbons bonded to halogens and the amine group will have characteristic shifts influenced by their respective electronic effects. |

| IR Spectroscopy | N-H stretching: A pair of medium-intensity peaks around 3300-3500 cm⁻¹ for the primary amine. C-X stretching: Strong absorptions in the fingerprint region (below 1200 cm⁻¹) corresponding to C-F, C-Cl, and C-Br bonds. Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), resulting in a cluster of peaks around m/z 223, 225, and 227. |

Standard Protocol for Spectroscopic Analysis

The following outlines a standard workflow for acquiring spectroscopic data for compounds like 3-Bromo-6-chloro-2-fluoroaniline.[7]

Objective: To confirm the identity and purity of a synthesized batch.

Methodology:

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the solid sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

-

IR (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, uniform mixture is obtained. Press the mixture into a thin, transparent pellet.[7]

-

MS: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

-

IR: Use a Fourier-Transform Infrared (FTIR) spectrometer to scan the sample from 4000 to 400 cm⁻¹.[7]

-

MS: Analyze the sample using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

-

Data Analysis:

-

Compare the acquired spectra with predicted data and reference spectra if available.

-

Confirm the presence of characteristic peaks, chemical shifts, and the correct molecular ion isotopic pattern.

-

Integrate NMR signals and analyze for impurities.

-

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Bromo-6-chloro-2-fluoroaniline | 943830-81-7 [chemicalbook.com]

- 3. PubChemLite - 3-bromo-6-chloro-2-fluoroaniline (C6H4BrClFN) [pubchemlite.lcsb.uni.lu]

- 4. chembk.com [chembk.com]

- 5. Buy 3-Bromo-2-chloro-6-fluoroaniline | 1702023-23-1 [smolecule.com]

- 6. capotchem.cn [capotchem.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

3-Bromo-6-chloro-2-fluoroaniline molecular weight and formula

An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluoroaniline: A Key Intermediate in Synthetic Chemistry

Introduction

3-Bromo-6-chloro-2-fluoroaniline is a tri-halogenated aromatic amine that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms at specific positions on the aniline ring—imparts a distinct reactivity profile, making it a sought-after intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling, tailored for researchers and professionals in drug development and materials science. The strategic placement of electron-withdrawing halogens and an electron-donating amino group allows for selective functionalization, rendering it a key component in the construction of novel pharmaceutical agents and advanced materials.

Core Molecular and Physicochemical Profile

The identity and fundamental properties of 3-Bromo-6-chloro-2-fluoroaniline are summarized below. These data are critical for its use in quantitative synthetic work and for predicting its behavior in various chemical environments.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3-bromo-6-chloro-2-fluoroaniline[1] |

| CAS Number | 943830-81-7[2][3][4] |

| Molecular Formula | C₆H₄BrClFN[1][2][5] |

| Molecular Weight | 224.46 g/mol [1][2][3][5] |

| InChI Key | YBQMYAOZKDEJHG-UHFFFAOYSA-N[3] |

| SMILES | C1=CC(=C(C(=C1F)N)Cl)Br |

Physicochemical Properties

Quantitative data for 3-Bromo-6-chloro-2-fluoroaniline is not extensively published. The table below includes available data and predicted values for related isomers, which can serve as a useful estimation for handling and reaction planning. For instance, the isomer 3-Bromo-2-chloro-6-fluoroaniline has a reported melting point of 61-62°C.[1]

| Property | Value/Information | Source |

| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |

| Melting Point | Data not available; Isomer (CAS 1702023-23-1) melts at 61-62°C | [1] |

| Boiling Point | Predicted to be ~244.3°C (for isomer) | [1] |

| Solubility | Generally soluble in organic solvents like ethanol, ethyl acetate, and chloroform | [6] |

| Purity | Commercially available with purity ≥97-98% | [2][3] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted anilines like 3-Bromo-6-chloro-2-fluoroaniline requires a carefully designed strategy to control regioselectivity. The directing effects of the substituents on the aromatic ring govern the outcome of each electrophilic substitution step. A common and logical approach involves the reduction of a corresponding nitrobenzene precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the amine group, revealing 1-bromo-4-chloro-2-fluoro-3-nitrobenzene as the immediate precursor. This nitroaromatic compound can be assembled through sequential halogenation and nitration steps, where the order is chosen to leverage the ortho-, para-, and meta-directing effects of the substituents.

Caption: Retrosynthetic pathway for 3-Bromo-6-chloro-2-fluoroaniline.

Suggested Synthesis Protocol

This protocol describes the reduction of the nitro group, a common and effective method for aniline synthesis.

Step 1: Reduction of 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene

-

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Tin(II) chloride in the presence of a strong acid like HCl is a classic and reliable method (Stannous Chloride Reduction).[7] Alternatively, catalytic hydrogenation or using iron powder in acetic acid are also effective and often milder options.[8] The choice of reagent depends on the presence of other reducible functional groups and desired reaction conditions.

-

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the precursor, 1-bromo-4-chloro-2-fluoro-3-nitrobenzene (1.0 eq), in a suitable solvent such as ethanol or dioxane.[7]

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

-

Carefully add concentrated hydrochloric acid (HCl) dropwise. The reaction is often exothermic.

-

Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

-

Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is basic (pH > 8). This will precipitate tin salts.

-

Extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield pure 3-Bromo-6-chloro-2-fluoroaniline.

-

Caption: Step-by-step workflow for the synthesis of 3-Bromo-6-chloro-2-fluoroaniline.

Applications in Research and Drug Development

The true value of 3-Bromo-6-chloro-2-fluoroaniline lies in its potential as a scaffold for building more complex molecules. The three distinct halogen atoms provide multiple reactive handles for a variety of coupling and substitution reactions.

-

Pharmaceutical Synthesis: Halogenated anilines are foundational intermediates in the synthesis of pharmaceuticals.[1] The presence of halogens can enhance a drug molecule's binding affinity to its target, improve its metabolic stability by blocking sites of oxidation, and increase its lipophilicity, which aids in cell membrane permeability.[1] This compound is a precursor for potential kinase inhibitors, antimicrobial agents, and compounds targeting neurological conditions.[1] The aniline functional group can be readily converted into other functionalities or used in reactions like amide bond formation or diazotization.

-

Agrochemicals: Similar to pharmaceuticals, the bioactivity of halogenated aromatic compounds makes them crucial for the agrochemical industry. They are key intermediates in the production of herbicides and fungicides.[1]

-

Materials Science: Fluorinated aromatic compounds are used to synthesize high-performance polymers with enhanced thermal stability and specific electronic properties.[1] The unique electronic nature of the C-F bond and the other halogens makes this aniline a candidate for developing novel organic electronic materials.

Analytical Characterization

Confirming the identity and purity of 3-Bromo-6-chloro-2-fluoroaniline is essential. The following techniques are standard for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region would show two signals corresponding to the two protons on the benzene ring. Due to the various couplings with each other and with the fluorine atom, these signals would likely appear as complex multiplets (e.g., doublets of doublets). The -NH₂ protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: Six distinct signals would be expected in the aromatic region. The carbons directly attached to the halogens and the nitrogen atom would show characteristic chemical shifts and C-F coupling constants.

-

¹⁹F NMR: A single signal would be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would show a characteristic isotopic distribution due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing definitive structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), C-N stretching, and C-H and C=C stretching of the aromatic ring. The C-X (halogen) stretches would appear in the fingerprint region.

Safety and Handling

As with all halogenated anilines, 3-Bromo-6-chloro-2-fluoroaniline should be handled with care, following established laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid all personal contact.[9]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids.[10][11]

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[12]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

If inhaled: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[10][12]

-

If swallowed: Do not induce vomiting. Rinse mouth with water and consult a physician.[12]

-

The toxicological properties of this specific compound have not been thoroughly investigated, and it should be treated as potentially hazardous.[12]

Conclusion

3-Bromo-6-chloro-2-fluoroaniline is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its tri-halogenated structure offers a rich platform for synthetic diversification, enabling the creation of novel molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers looking to leverage its unique chemical architecture for innovation and discovery.

References

-

Appretech Scientific Limited. 3-bromo-6-chloro-2-fluoroaniline. Available at: [Link]

-

Pharmaffiliates. 3-Chloro-2,4-dibromo-6-fluoroaniline | 1000573-39-6. Available at: [Link]

-

Capot Chemical Co., Ltd. MSDS of 3-Bromo-2-chloro-6-fluoroaniline. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, April 8). Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis. Available at: [Link]

Sources

- 1. Buy 3-Bromo-2-chloro-6-fluoroaniline | 1702023-23-1 [smolecule.com]

- 2. appretech.com [appretech.com]

- 3. 3-Bromo-6-chloro-2-fluoroaniline | CymitQuimica [cymitquimica.com]

- 4. 3-Bromo-6-chloro-2-fluoroaniline | 943830-81-7 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Bromo-2-fluoroaniline | 58534-95-5 [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.cn [capotchem.cn]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-6-chloro-2-fluoroaniline

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-bromo-6-chloro-2-fluoroaniline, a substituted aniline of significant interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By synthesizing data from analogous structures and foundational spectroscopic principles, this guide serves as a predictive and interpretative resource for the structural elucidation of this complex haloaniline.

Introduction: The Structural Significance of 3-Bromo-6-chloro-2-fluoroaniline

3-Bromo-6-chloro-2-fluoroaniline is a polysubstituted aromatic amine. The unique arrangement of its electron-withdrawing halogen substituents (Br, Cl, F) and the electron-donating amino group (-NH₂) creates a distinct electronic environment that profoundly influences its chemical reactivity and spectroscopic properties. Accurate characterization of this molecule is paramount for its application in synthetic chemistry, particularly in the development of novel pharmaceutical agents where precise structural confirmation is a prerequisite for understanding biological activity. This guide will detail the expected spectroscopic signatures that are crucial for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-6-chloro-2-fluoroaniline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: A Window into the Aromatic Protons

The proton NMR spectrum of 3-Bromo-6-chloro-2-fluoroaniline is expected to be characterized by signals from the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the substituents.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |

| ~7.0 - 7.5 | Multiplet | 2H | Ar-H |

Causality Behind Experimental Choices & Interpretation:

The choice of a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical.[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. The broadness of the -NH₂ signal is a result of quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water. The chemical shift of the amine protons can be influenced by solvent and concentration.[2]

The two aromatic protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the nearby ¹⁹F nucleus. The electron-withdrawing nature of the halogens will generally shift the aromatic proton signals downfield (to a higher ppm value).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-6-chloro-2-fluoroaniline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: The spectrum should be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

A standard single-pulse experiment is typically sufficient.

-

The spectral width should encompass the expected range of chemical shifts (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached atoms, with the carbon attached to the highly electronegative fluorine atom showing a characteristic large coupling constant (¹JCF).

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Expected C-F Coupling (JCF) Hz |

| ~150 - 160 | C-F | ~240 - 260 |

| ~140 - 150 | C-NH₂ | |

| ~110 - 135 | C-Br, C-Cl, C-H |

Causality Behind Experimental Choices & Interpretation:

Proton-decoupled ¹³C NMR is the standard experiment to simplify the spectrum to single lines for each carbon. The carbon directly bonded to fluorine will appear as a doublet due to coupling with the ¹⁹F nucleus. The magnitude of this one-bond C-F coupling constant is typically large, providing a clear diagnostic marker for the C-F bond. The chemical shifts of the other carbons are influenced by the inductive and resonance effects of the substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

A standard proton-decoupled pulse sequence is used.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity |

| ~ -110 to -130 | Multiplet |

Causality Behind Experimental Choices & Interpretation:

The chemical shift of the fluorine atom is sensitive to the electronic nature of the other substituents on the aromatic ring.[3] The multiplicity of the ¹⁹F signal will be a result of coupling to the neighboring aromatic protons. ¹⁹F NMR is often referenced to an external standard like CFCl₃.[4]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Similar to ¹H NMR, a solution of 5-10 mg of the compound in a deuterated solvent is used.

-

Instrument Setup: The spectrometer must be equipped with a probe capable of observing the ¹⁹F nucleus.

-

Acquisition Parameters:

-

A simple one-pulse experiment is typically used.

-

The spectral width should be set to cover the expected range for aromatic fluorine compounds.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H stretching (symmetric and asymmetric) | Amine (-NH₂) |

| 3000 - 3100 | C-H stretching | Aromatic C-H |

| 1600 - 1650 | N-H bending (scissoring) | Amine (-NH₂) |

| 1450 - 1600 | C=C stretching | Aromatic Ring |

| 1200 - 1300 | C-N stretching | Aryl Amine |

| 1100 - 1250 | C-F stretching | Aryl Fluoride |

| 600 - 800 | C-Cl stretching | Aryl Chloride |

| 500 - 600 | C-Br stretching | Aryl Bromide |

Causality Behind Experimental Choices & Interpretation:

The presence of two distinct N-H stretching bands is characteristic of a primary amine. The positions of the aromatic C=C stretching bands can provide clues about the substitution pattern. The C-X (where X = F, Cl, Br) stretching vibrations are found in the fingerprint region of the spectrum and can be used for confirmation of the presence of these halogens. A common method for solid samples is the KBr pellet technique.[5]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of 3-Bromo-6-chloro-2-fluoroaniline with about 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: Transfer the ground mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z (mass-to-charge ratio) | Ion | Comments |

| 223, 225, 227 | [M]⁺ | Molecular ion peak cluster |

| 194, 196, 198 | [M - NH₂ - H]⁺ | Loss of the amino group and a hydrogen |

| 144, 146 | [M - Br]⁺ | Loss of a bromine atom |

| 116 | [C₆H₂FCl]⁺ | Further fragmentation |

Causality Behind Experimental Choices & Interpretation:

The most characteristic feature of the mass spectrum of 3-Bromo-6-chloro-2-fluoroaniline will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1), the molecular ion will appear as a cluster of peaks. The relative intensities of these peaks can be predicted and are a powerful tool for confirming the elemental composition. The fragmentation pattern will be dominated by the loss of the substituents, with the weakest bonds typically breaking first.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing Spectroscopic Relationships

The following diagram illustrates the relationship between the molecular structure and the key spectroscopic data.

Caption: Relationship between the molecular structure and its key spectroscopic signatures.

Conclusion

The structural elucidation of 3-Bromo-6-chloro-2-fluoroaniline relies on a synergistic application of NMR, IR, and MS techniques. While direct experimental data may not always be readily available, a thorough understanding of spectroscopic principles and the analysis of data from analogous compounds provide a robust framework for its characterization. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently identify and utilize this important chemical entity in their work.

References

- New Journal of Chemistry Supporting Information. (n.d.).

- SpectraBase. (n.d.). Aniline.

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).

- Benchchem. (n.d.). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4 - Benchchem.

- PubChem. (n.d.). 3-bromo-6-chloro-2-fluoroaniline.

- ACS Publications. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. Environmental Science & Technology.

- ResearchGate. (n.d.). Resonance and solvent effects on absorption spectra of some 2- and 4-(–M)-substituted aniline derivatives.

- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

- 19F NMR Reference Standards. (n.d.).

- PubMed. (1989). New class of 19F pH indicators: fluoroanilines.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline.

- Benchchem. (n.d.). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide.

Sources

synthesis of 3-Bromo-6-chloro-2-fluoroaniline from nitroaromatics

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-2-fluoroaniline from Nitroaromatic Precursors

Introduction

The synthesis of polysubstituted anilines is a cornerstone of modern medicinal and materials chemistry. These structures serve as critical building blocks for a diverse array of pharmaceuticals, agrochemicals, and functional organic materials. 3-Bromo-6-chloro-2-fluoroaniline, in particular, represents a synthetically valuable intermediate due to its unique arrangement of halogen substituents, which offers multiple, distinct points for further chemical modification. However, the precise regiochemical control required to construct such a molecule presents a significant synthetic challenge. The electronic and steric effects of the fluorine, chlorine, and bromine atoms, in conjunction with the nitro group precursor, must be carefully navigated to achieve the desired substitution pattern.

This guide provides a comprehensive overview of a proposed synthetic pathway for 3-Bromo-6-chloro-2-fluoroaniline, starting from a nitroaromatic precursor. The narrative emphasizes the underlying chemical principles, the rationale behind procedural choices, and field-proven methodologies for key transformations, including electrophilic aromatic substitution and chemoselective nitro group reduction.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a multi-halogenated aniline necessitates a strategy that installs substituents in a controlled, stepwise manner. The final step in a synthesis originating from a nitroaromatic compound is invariably the reduction of the nitro group to the target aniline. Therefore, the central challenge is the regioselective synthesis of the nitroaromatic precursor, 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene .

A plausible retrosynthetic pathway is outlined below. The strategy hinges on a sequence of electrophilic halogenations on a fluoronitrobenzene core, followed by the final reduction.

Figure 1: Retrosynthetic pathway for 3-Bromo-6-chloro-2-fluoroaniline.

This multi-step approach leverages a commercially available starting material and proceeds through a sequence of halogenations where the regiochemical outcome is governed by the directing effects of the substituents present in each step.[1]

Part 1: Synthesis of the Key Intermediate: 3-Bromo-2-fluoro-1-nitrobenzene

The initial step involves the selective bromination of 2-fluoro-1-nitrobenzene. This transformation is an electrophilic aromatic substitution reaction.

Causality and Mechanistic Insights: The regioselectivity of this reaction is determined by the interplay of the directing effects of the fluorine and nitro substituents.

-

Fluorine (-F): An ortho, para-director and a deactivator.

-

Nitro (-NO₂): A meta-director and a strong deactivator.

The positions ortho (3) and para (5) to the fluorine are activated, while the positions meta (3, 5) to the nitro group are the least deactivated. Both effects converge to direct the incoming electrophile (Br⁺) to positions 3 and 5. This will inevitably lead to a mixture of isomers: 3-bromo-2-fluoro-1-nitrobenzene and 5-bromo-2-fluoro-1-nitrobenzene. The separation of these isomers, typically by fractional distillation or column chromatography, is a critical operation to obtain the pure 3-bromo intermediate required for the subsequent step.

Experimental Protocol: Bromination of 2-Fluoro-1-nitrobenzene

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HBr fumes), add 2-fluoro-1-nitrobenzene (1.0 eq.).

-

Reaction: Dissolve the starting material in a suitable solvent such as dichloromethane or acetic acid. Add a catalytic amount of iron powder or FeBr₃ (0.1 eq.).

-

Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.1 eq.) in the same solvent via the dropping funnel over 1-2 hours, ensuring the temperature remains below 10 °C.

-

Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Work-up: Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product (a mixture of isomers) must be purified by silica gel column chromatography to isolate 3-bromo-2-fluoro-1-nitrobenzene.

Part 2: Synthesis of 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene

The second stage involves the chlorination of the purified 3-bromo-2-fluoro-1-nitrobenzene. This is another electrophilic aromatic substitution.

Causality and Mechanistic Insights: The directing groups now are fluorine (ortho, para), bromine (ortho, para), and nitro (meta).

-

-F (at C2): Directs to positions 1 (blocked), 3 (blocked), 5.

-

-Br (at C3): Directs to positions 2 (blocked), 4, 6.

-

-NO₂ (at C1): Directs to positions 3 (blocked), 5.

The most favorable position for chlorination is position 6. This position is para to the bromine atom and avoids the steric hindrance of substituting at position 4 (between two substituents). While some formation of the 5-chloro isomer is possible, the 6-chloro product is expected to be major.

Experimental Protocol: Chlorination of 3-Bromo-2-fluoro-1-nitrobenzene

-

Setup: In a similar setup to the bromination step, charge the flask with 3-bromo-2-fluoro-1-nitrobenzene (1.0 eq.) and a Lewis acid catalyst such as FeCl₃ or AlCl₃ (1.2 eq.) in a chlorinated solvent like 1,2-dichloroethane.

-

Reaction: Heat the mixture to 50-60 °C.

-

Addition: Bubble chlorine gas through the solution at a controlled rate, or add a chlorinating agent like N-chlorosuccinimide (NCS) portion-wise. Monitor the reaction progress closely by GC-MS.

-

Completion: Once the starting material is consumed, cool the reaction to room temperature.

-

Work-up: Slowly pour the reaction mixture onto crushed ice and water. Extract the product with dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product should be purified via recrystallization or column chromatography to yield pure 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene.

Part 3: Synthesis of 3-Bromo-6-chloro-2-fluoroaniline

The final transformation is the reduction of the nitro group to an amine. This step must be chemoselective to avoid the undesired reduction (hydrogenolysis) of the carbon-halogen bonds.

Causality and Mechanistic Insights: While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro reduction, it carries a significant risk of dehalogenation, particularly for aryl bromides and chlorides.[2] Therefore, metal/acid reduction systems are preferred for substrates with multiple halogen substituents. Reagents such as tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic or hydrochloric acid are highly effective and selective for reducing the nitro group while leaving the C-X bonds intact.[3][4]

Experimental Protocol: Reduction of 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene

-

Setup: To a round-bottom flask fitted with a reflux condenser, add 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene (1.0 eq.) and ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature and concentrate the ethanol under reduced pressure. Add ethyl acetate and slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or a 5N NaOH solution until the pH is basic (pH > 8).

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the final product, 3-Bromo-6-chloro-2-fluoroaniline.[4]

Data Summary

The following table summarizes the key transformations and expected outcomes. Yields are representative and will vary based on reaction scale and optimization.

| Step | Transformation | Starting Material | Product | Key Reagents | Expected Yield (%) |

| 1 | Bromination | 2-Fluoro-1-nitrobenzene | 3-Bromo-2-fluoro-1-nitrobenzene | Br₂, FeBr₃ | 40-50% (after separation) |

| 2 | Chlorination | 3-Bromo-2-fluoro-1-nitrobenzene | 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene | Cl₂, FeCl₃ | 50-60% |

| 3 | Reduction | 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene | 3-Bromo-6-chloro-2-fluoroaniline | SnCl₂·2H₂O, EtOH | 80-95% |

Workflow Visualization

The overall synthetic workflow is depicted below.

Figure 2: Overall synthetic workflow diagram.

References

-

Vertex AI Search, based on ChemicalBook data for 2-FLUORO-6-NITRO-PHENYLAMINE synthesis.[5]

-

Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - NIH.[3]

-

3-Bromo-2-chloro-6-fluoroaniline | 1702023-23-1 - Smolecule.[6]

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal.[7]

-

Sandmeyer reaction - Wikipedia.[8]

-

Reduction of nitro compounds - Wikipedia.[9]

-

The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC - NIH.[10]

-

Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications.[2]

-

Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline.[11]

-

CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents.[12]

-

The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - ResearchGate.[13]

-

2,5-Dichloronitrobenzene synthesis - ChemicalBook.[14]

-

Sandmeyer Reaction - Organic Chemistry Portal.[15]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.[16]

-

CA2080315A1 - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents.[17]

-

EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents.[18]

-

CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents.[19]

-

US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents.[20]

-

Sandmeyer Reaction - J&K Scientific LLC.[21]

-

Sandmeyer reaction (video) | Khan Academy.[22]

-

16.6: Multistep Synthesis - Chemistry LibreTexts.[1]

-

Syntheses of Sulfonated Derivatives of 2-Fluoroaniline - LookChem.[23]

-

Halogenation - Wikipedia.[24]

-

Multi-Step Bromoaniline Synthesis Guide | PDF | Amine | Chemical Reactions - Scribd.[25]

-

US4164517A - Preparation of fluoronitrobenzene - Google Patents.[26]

-

3-bromo-2-chloroaniline synthesis - ChemicalBook.[4]

-

Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine.[27]

-

Electrophilic halogenation - Wikipedia.[28]

-

Learn the 3 Steps for Halogenation & Examples | Learn Organic Chemistry with Wizeprep.[29]

-

3-Bromo-6-chloro-2-fluoroaniline | 943830-81-7 - ChemicalBook.[30]

-

CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents.[31]

-

3.8: Selectivity in Radical Halogenation with Fluorine and Bromine - Chemistry LibreTexts.[32]

-

(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate.[33]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 6. Buy 3-Bromo-2-chloro-6-fluoroaniline | 1702023-23-1 [smolecule.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. 2,5-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 15. Sandmeyer Reaction [organic-chemistry.org]

- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CA2080315A1 - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents [patents.google.com]

- 18. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 19. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]

- 20. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 21. jk-sci.com [jk-sci.com]

- 22. Khan Academy [khanacademy.org]

- 23. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline - Lookchem [lookchem.com]

- 24. Halogenation - Wikipedia [en.wikipedia.org]

- 25. scribd.com [scribd.com]

- 26. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 27. nbinno.com [nbinno.com]

- 28. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 29. m.youtube.com [m.youtube.com]

- 30. 3-Bromo-6-chloro-2-fluoroaniline | 943830-81-7 [chemicalbook.com]

- 31. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the IUPAC Nomenclature of C6H4BrClFN Isomers

Introduction

In the fields of medicinal chemistry and materials science, the precise structural elucidation and unambiguous naming of complex organic molecules are paramount. Polysubstituted aromatic compounds, in particular, form the backbone of countless pharmaceuticals, agrochemicals, and functional materials. The molecular formula C6H4BrClFN represents a diverse array of constitutional isomers, the specific arrangement of which dictates the molecule's physicochemical properties and biological activity.

This technical guide provides a comprehensive methodology for applying the International Union of Pure and Applied Chemistry (IUPAC) nomenclature to the isomers of C6H4BrClFN. For the purpose of this guide, we will correctly interpret this formula as a substituted aniline, C6H2(NH2)BrClF, where the benzene ring is substituted with an amino group, a bromine atom, a chlorine atom, and a fluorine atom. This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the naming conventions, a systematic approach to naming specific isomers, and practical insights into their synthesis and spectroscopic differentiation.

Part 1: Foundational Principles of IUPAC Nomenclature for Substituted Anilines

The systematic naming of a polysubstituted benzene derivative follows a hierarchical set of rules designed to generate a unique name for a specific structure. For the isomers of aminobromochlorofluorobenzene, these rules are as follows:

Identification of the Parent Compound

When a benzene ring contains a functional group that imparts a common name, that common name is typically used as the parent name in IUPAC nomenclature.[1][2] The amino group (-NH2) on a benzene ring gives the parent molecule aniline . As the amino group has a higher priority than halogen substituents, aniline is the correct parent name.[3][4][5]

Assigning Locants: The Principle of Lowest Numbers

Once the parent compound is identified, the carbon atoms of the benzene ring must be numbered to define the positions of the other substituents.

-

Principal Functional Group at C1 : The carbon atom bearing the principal functional group (the amino group in this case) is assigned locant 1.[1]

-

Lowest Locant Rule : The ring is numbered (either clockwise or counter-clockwise) to assign the lowest possible set of numbers to the remaining substituents. The "lowest" set is determined at the first point of difference when comparing the sets of locants. For example, the set (1, 2, 4, 6) is lower than (1, 2, 5, 6).

Alphabetical Ordering of Substituents

The substituents are listed in alphabetical order as prefixes to the parent name, irrespective of their locant number. For the compounds , the order is bromo , chloro , fluoro .

Part 2: Systematic Naming of Representative Isomers

With the foundational rules established, we can now apply them to determine the IUPAC names for specific constitutional isomers of C6H2(NH2)BrClF. Below are three distinct examples demonstrating the application of these principles.

Example Isomer 1: 4-Bromo-2-chloro-6-fluoroaniline

-

Step 1: Parent Identification : The molecule is an aniline.

-

Step 2: Locant Assignment : The -NH2 group is at C1. We must number the ring to give the lowest locants to the bromo, chloro, and fluoro groups.

-

Clockwise numbering: Substituents are at positions 2 (F), 4 (Br), and 6 (Cl). Locant set: (2, 4, 6).

-

Counter-clockwise numbering: Substituents are also at positions 2 (Cl), 4 (Br), and 6 (F). Locant set: (2, 4, 6).

-

-

Step 3: Alphabetical Citation : The locant set is the same in both directions. In such a tie, alphabetical priority is used to determine the numbering direction; 'bromo' comes before 'chloro' and 'fluoro'. However, the IUPAC recommendation is to give the lowest number to the substituent cited first in the name. Since the set of locants is identical (2,4,6) regardless of direction, we proceed to alphabetize the prefixes. The substituents are cited alphabetically: bromo, chloro, fluoro.

-

Final Name : 4-Bromo-2-chloro-6-fluoroaniline

Example Isomer 2: 2-Bromo-4-chloro-5-fluoroaniline

-

Step 1: Parent Identification : The molecule is an aniline.

-

Step 2: Locant Assignment : The -NH2 group is at C1.

-

Numbering Path A: Gives substituents at positions 2, 4, and 5. Locant set: (2, 4, 5).

-

Numbering Path B: Gives substituents at positions 3, 4, and 6. Locant set: (3, 4, 6).

-

Decision: Comparing the sets (2, 4, 5) and (3, 4, 6), the first point of difference is 2 versus 3. Therefore, (2, 4, 5) is the lower set.

-

-

Step 3: Alphabetical Citation : The substituents are bromo (at C2), chloro (at C4), and fluoro (at C5). They are cited alphabetically.

-

Final Name : 2-Bromo-4-chloro-5-fluoroaniline

Example Isomer 3: 5-Bromo-2-chloro-3-fluoroaniline

-

Step 1: Parent Identification : The molecule is an aniline.

-

Step 2: Locant Assignment : The -NH2 group is at C1.

-

Numbering Path A: Gives substituents at positions 2 (Cl), 3 (F), and 5 (Br). Locant set: (2, 3, 5).

-

Numbering Path B: Gives substituents at positions 3 (Br), 5 (F), and 6 (Cl). Locant set: (3, 5, 6).

-

Decision: Comparing the sets (2, 3, 5) and (3, 5, 6), the set (2, 3, 5) is lower.

-

-

Step 3: Alphabetical Citation : The substituents are bromo (at C5), chloro (at C2), and fluoro (at C3). They are cited alphabetically.

-

Final Name : 5-Bromo-2-chloro-3-fluoroaniline

Data Summary Table

| Isomer Structure (Representation) | Substituent Positions | Locant Set | IUPAC Name |

| NH2 at C1, Br at C4, Cl at C2, F at C6 | 2, 4, 6 | (2,4,6) | 4-Bromo-2-chloro-6-fluoroaniline |

| NH2 at C1, Br at C2, Cl at C4, F at C5 | 2, 4, 5 | (2,4,5) | 2-Bromo-4-chloro-5-fluoroaniline |

| NH2 at C1, Br at C5, Cl at C2, F at C3 | 2, 3, 5 | (2,3,5) | 5-Bromo-2-chloro-3-fluoroaniline |

Part 3: Visualization of the IUPAC Naming Workflow

To further clarify the logical process, the following diagram illustrates the decision-making workflow for naming a complex isomer, using 4-Bromo-2-chloro-6-fluoroaniline as an example.

Part 4: Experimental Validation and Isomer Differentiation

The theoretical naming of isomers must be complemented by practical methods for their synthesis and structural confirmation. This section provides a self-validating framework for ensuring the correct structure-name correlation.

General Synthetic Protocol

The synthesis of polyhalogenated anilines often begins with the nitration of a corresponding benzene derivative, followed by the reduction of the nitro group to an amine.[6] Subsequent regioselective halogenation steps can then be performed.

Protocol: Synthesis of a Halogenated Aniline Derivative

-

Nitration : Start with a suitable dihalobenzene (e.g., 1-bromo-3-chlorobenzene). React with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature to introduce a nitro group (-NO2). The position of nitration is directed by the existing substituents.

-

Reduction : The resulting nitro-dihalobenzene is reduced to the corresponding aniline. A common and mild method involves using metallic iron (Fe) in acetic acid or stannous chloride (SnCl2) in ethanol.[6] This avoids the potential for dehalogenation that can occur with catalytic hydrogenation.

-

Subsequent Halogenation : The synthesized dihaloaniline is then subjected to further halogenation (e.g., fluorination using a reagent like Selectfluor) to introduce the final halogen. The amino group is a strong activating group and will direct the position of this final substitution.

-

Purification and Characterization : The final product is purified using techniques such as column chromatography or recrystallization. The structure of the purified isomer is then confirmed using the spectroscopic methods detailed below.

Spectroscopic Differentiation of Isomers

Constitutional isomers, while having the same molecular formula, possess unique electronic and symmetric environments, leading to distinct spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for differentiation.[7][8]

¹H NMR Spectroscopy: The number of signals, their chemical shifts (δ), and their coupling patterns (multiplicity) in the aromatic region (typically 6.5-8.0 ppm) are highly informative.[9]

-

Number of Signals : The symmetry of the isomer determines the number of unique aromatic protons. A highly symmetric isomer will have fewer signals than an asymmetric one.

-

Coupling Constants (J) : The magnitude of the coupling constant between adjacent protons provides information about their relative positions. Ortho coupling (³JHH) is typically 7-10 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz.

¹³C NMR Spectroscopy: The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of unique carbon environments in the molecule, which is dictated by its symmetry.[10]

Predicted ¹H NMR Data for Representative Isomers (Aromatic Region)

| IUPAC Name | Aromatic Protons | Predicted No. of Signals | Predicted Multiplicity and Coupling |

| 4-Bromo-2-chloro-6-fluoroaniline | H-3, H-5 | 2 | H-3: Doublet of doublets (³JHH, ⁴JHF)H-5: Doublet of doublets (³JHH, ⁴JHCl) |

| 2-Bromo-4-chloro-5-fluoroaniline | H-3, H-6 | 2 | H-3: Doublet (³JHH)H-6: Singlet (or very small coupling) |

| 5-Bromo-2-chloro-3-fluoroaniline | H-4, H-6 | 2 | H-4: Doublet of doublets (³JHH, ³JHF)H-6: Doublet (³JHH) |

Note: Predicted data is illustrative. Actual chemical shifts are influenced by the complex interplay of all substituents. The key diagnostic is the unique combination of signal count and splitting patterns for each isomer.

Conclusion

The IUPAC nomenclature provides a robust and logical framework for the unambiguous naming of complex molecules such as the isomers of C6H4BrClFN. By correctly identifying the parent compound as aniline, applying the principles of lowest locants for substituents, and citing them in alphabetical order, any constitutional isomer can be named systematically. This systematic approach, when coupled with modern synthetic strategies and powerful spectroscopic techniques like NMR, provides the essential toolkit for researchers in drug development and chemical sciences to confidently synthesize, identify, and communicate their molecular discoveries.

References

- Google Patents. (2011).

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.

- IIT JEE Chemistry. (n.d.).

-

Gorske, B. C., & Alexanian, E. J. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(18), 11045–11053. [Link]

-

Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate. [Link]

-

ResearchGate. (n.d.). The 1H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline. [Link]

-

Quora. (2019). How to write the priority table of functional groups in chemistry. [Link]

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]

-

eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. [Link]

-

ResearchGate. (n.d.). Spectroscopy of substituted benzene molecules. [Link]

-

The Organic Chemistry Tutor. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. [Link]

-

Clutch Prep. (2023). Functional Group Priorities Explained. [Link]

-

Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring. [Link]

-

Filo. (2023). IUPAC nomenclature retains the common name aniline for C6H5NH2. [Link]

-

ResearchGate. (2017). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. [Link]

-

Temple University. (2023). Oligo- and poly- aniline basics. [Link]

-

University of Wisconsin-Platteville. (n.d.). How to name organic compounds using the IUPAC rules. [Link]

-

IUPAC. (2020). Brief Guide to the Nomenclature of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). Naming Amines. [Link]

-

University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

ResearchGate. (n.d.). 1H-NMR chemical shifts and coupling constants. [Link]

-

Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. [Link]

-

ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. [Link]

-

Chem Help ASAP. (2020). synthesis of anilines. [Link]

Sources

- 1. IUPAC nomenclature retains the common name aniline for C_{e}H_{3}NH_{2} ,.. [askfilo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. egpat.com [egpat.com]

- 6. youtube.com [youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 3-Bromo-6-chloro-2-fluoroaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-6-chloro-2-fluoroaniline, a halogenated aromatic amine of significant interest in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document focuses on the fundamental principles governing its solubility in organic solvents. It offers a robust theoretical framework based on molecular structure, intermolecular forces, and predictive models such as Hansen Solubility Parameters. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data for their specific applications. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility in Chemical Process Development

3-Bromo-6-chloro-2-fluoroaniline (C₆H₄BrClFN, Molar Mass: 224.46 g/mol ) is a highly substituted aniline derivative.[1][2] Its utility as a building block in the synthesis of complex organic molecules necessitates a thorough understanding of its behavior in various solvent systems. Solubility is a critical physicochemical parameter that dictates the efficiency of synthetic reactions, the viability of purification techniques such as crystallization, and the ultimate formulation of active pharmaceutical ingredients (APIs). A judicious choice of solvent, informed by solubility data, can significantly impact process yield, purity, and cost-effectiveness.

This guide addresses the current information gap regarding the quantitative solubility of 3-Bromo-6-chloro-2-fluoroaniline. It provides a foundational understanding of the factors influencing its solubility and equips the reader with the necessary tools to empirically determine this crucial parameter.

Theoretical Framework for Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[3] The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 3-Bromo-6-chloro-2-fluoroaniline, the key structural features influencing its solubility are:

-

The Aromatic Ring: The benzene core is inherently non-polar and will interact favorably with aromatic and non-polar solvents through π-π stacking and van der Waals forces.

-

Halogen Substituents (Br, Cl, F): The electronegative halogen atoms introduce polarity to the molecule, creating dipole moments. These groups can participate in dipole-dipole interactions with polar solvents.

-

The Amino Group (-NH₂): This is the most significant group for determining solubility in polar protic solvents. The N-H bonds can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[4][5]

Qualitative Solubility Predictions

Based on these structural features, we can make qualitative predictions about the solubility of 3-Bromo-6-chloro-2-fluoroaniline in different classes of organic solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |